molecular formula C16H31NaO5S B13731094 Acetic acid, sulfo-, 1-tetradecyl ester, sodium salt CAS No. 29462-73-5

Acetic acid, sulfo-, 1-tetradecyl ester, sodium salt

Cat. No.: B13731094
CAS No.: 29462-73-5
M. Wt: 358.5 g/mol
InChI Key: IIJXVXYJSCOOAR-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, sulfo-, 1-tetradecyl ester, sodium salt typically involves the esterification of acetic acid with 1-tetradecanol, followed by sulfonation and neutralization with sodium hydroxide . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the esterification and sulfonation processes are optimized for efficiency. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, sulfo-, 1-tetradecyl ester, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives .

Mechanism of Action

The mechanism of action of acetic acid, sulfo-, 1-tetradecyl ester, sodium salt involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. The molecular targets include cell membranes and proteins, where it disrupts lipid bilayers and denatures proteins, leading to increased permeability and solubilization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, sulfo-, 1-tetradecyl ester, sodium salt is unique due to its specific alkyl chain length and sulfonate ester group, which provide distinct surfactant properties compared to other similar compounds. Its balance of hydrophobic and hydrophilic regions makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities .

Properties

CAS No.

29462-73-5

Molecular Formula

C16H31NaO5S

Molecular Weight

358.5 g/mol

IUPAC Name

sodium;2-oxo-2-tetradecoxyethanesulfonate

InChI

InChI=1S/C16H32O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-16(17)15-22(18,19)20;/h2-15H2,1H3,(H,18,19,20);/q;+1/p-1

InChI Key

IIJXVXYJSCOOAR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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